molecular formula C11H22N2O B1530265 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide CAS No. 1249390-48-4

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

Cat. No. B1530265
CAS RN: 1249390-48-4
M. Wt: 198.31 g/mol
InChI Key: ZAKBGZSBXBJOCN-UHFFFAOYSA-N
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Description

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide, also known as N-cyclohexylmethyl-2-methylpropanamide or CHMMP, is an organic compound with a variety of uses in scientific research. CHMMP is an amide, a compound formed from the reaction of an amine and a carboxylic acid. It is a cyclic amide, meaning that the nitrogen atom is part of a ring structure, and is also a secondary amide, meaning that the nitrogen atom is connected to two carbon atoms. CHMMP has been studied for its use in synthetic organic chemistry, its applications in drug design, and its potential as an inhibitor of enzymes.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

A study by Müller et al. (2005) explores the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields. The research demonstrates the potential of this compound in synthetic organic chemistry, particularly in the efficient synthesis of complex amides from simpler substrates (Müller et al., 2005).

Enantioselective Organocatalysts

Panov et al. (2011) discuss the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, testing them as enantioselective organocatalysts. The compounds show promise in catalyzing the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde with high enantioselectivity. This work highlights the application of the compound in creating new, highly selective catalysts for organic reactions, potentially useful in pharmaceutical and fine chemical manufacturing (Panov et al., 2011).

Anticonvulsant Activity

Scott et al. (1993) investigated the anticonvulsant activity of enaminones derived from 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Their findings contribute to the understanding of the structure-activity relationship in anticonvulsant drug development, offering insights into the potential therapeutic uses of these compounds (Scott et al., 1993).

Antihistaminic Activities

Research by Arayne et al. (2017) on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine reveals the potential of such derivatives in developing new antihistaminic drugs. This study suggests the compound's relevance in designing medications for allergic reactions and related conditions (Arayne et al., 2017).

Hydrogen Bonding in Anticonvulsants

Kubicki et al. (2000) analyzed the hydrogen bonding patterns in anticonvulsant enaminones, including derivatives similar to this compound. Understanding these interactions can inform the design of new anticonvulsant drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide are yet to be identified. The compound’s interaction with these targets is crucial for its biological activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability . The compound’s solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but its poor solubility in water, may influence its absorption and distribution . Its melting point (44-47°C), boiling point (343.8±17.0 °C), and flash point (147.4°C) may also affect its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are currently under study . Understanding these effects will provide valuable insights into the compound’s biological activity and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound’s stability under refrigeration and in an inert atmosphere suggests that these conditions may be optimal for its storage .

properties

IUPAC Name

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKBGZSBXBJOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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